1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one
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Overview
Description
1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, an aminoaniline group, and a tetrafluoropropanone moiety
Preparation Methods
The synthesis of 1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one involves multiple steps, starting with the preparation of the cyclopentene ring and the introduction of the aminoaniline group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This interaction can lead to various effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one can be compared with similar compounds such as:
Cyclopentenone derivatives: These compounds share the cyclopentene ring structure but differ in their functional groups and overall reactivity.
Fluorinated ketones: These compounds contain fluorine atoms and a ketone group, similar to the tetrafluoropropanone moiety in the target compound.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H14F4N2O |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
1-[2-(4-aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoropropan-1-one |
InChI |
InChI=1S/C14H14F4N2O/c15-13(16)14(17,18)12(21)10-2-1-3-11(10)20-9-6-4-8(19)5-7-9/h4-7,13,20H,1-3,19H2 |
InChI Key |
KWQJAAJHRWMLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC2=CC=C(C=C2)N)C(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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